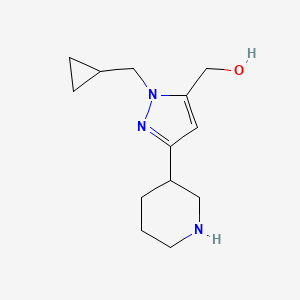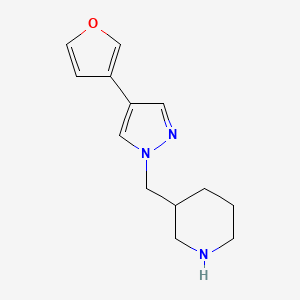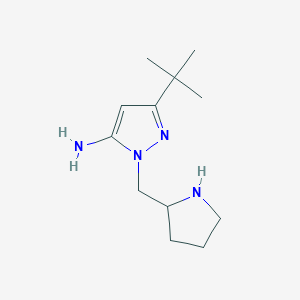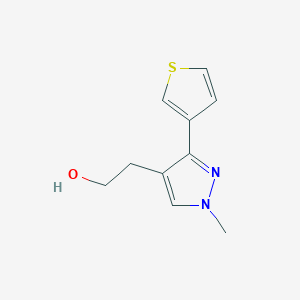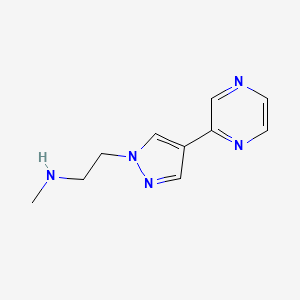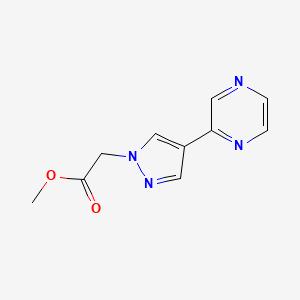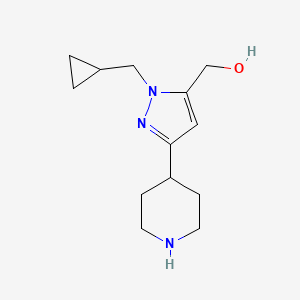
(1-(Cyclopropylmethyl)-3-(Piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
(1-(Cyclopropylmethyl)-3-(Piperidin-4-yl)-1H-pyrazol-5-yl)methanol: wird bei der Entwicklung von pharmazeutischen Referenzstandards eingesetzt. Diese Standards sind entscheidend für die Sicherstellung der Qualität und Reinheit von pharmazeutischen Verbindungen. Sie dienen als Referenz für analytische Methoden, die bei der Validierung und Prüfung von Arzneimitteln verwendet werden .
Antimikrobielle Mittel
Derivate dieser Verbindung haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Sie wurden auf ihre Wirksamkeit gegen verschiedene mikrobielle Stämme hin untersucht, und bestimmte Derivate haben eine potente Aktivität gezeigt, was sie zu Kandidaten für die weitere Arzneimittelentwicklung macht .
Nur für Forschungszwecke (RUO)
Die Verbindung wird auch unter RUO kategorisiert, was bedeutet, dass sie für nicht-klinische Forschungszwecke verwendet wird. Dies umfasst Laborforschung, chemische Analyse und wissenschaftliche Experimente, die nicht für den direkten therapeutischen Einsatz oder diagnostische Zwecke bestimmt sind .
Synthese organoheterocyclischer Verbindungen
Als organoheterocyclische Verbindung wird sie bei der Synthese komplexerer chemischer Strukturen verwendet. Diese Strukturen werden oft in Pharmazeutika, Agrochemikalien und Farbstoffen gefunden, was die Vielseitigkeit der Verbindung in der wissenschaftlichen Forschung zeigt .
Reinheitsanalyse
In der pharmazeutischen Industrie ist die Reinheitsanalyse von entscheidender Bedeutung. Diese Verbindung wird als Referenzmaterial für Verunreinigungen bei der Analyse anderer Arzneimittel wie Antihistaminika und Psychostimulanzien verwendet. Sie hilft bei der Identifizierung und Quantifizierung von Verunreinigungen, die die Arzneimittelsicherheit und -wirksamkeit beeinträchtigen können .
Chemieunterricht und -ausbildung
Aufgrund ihrer vielfältigen Anwendungen wird diese Verbindung auch in Bildungseinrichtungen verwendet. Sie bietet Studenten und Forschern ein praktisches Beispiel, um die Synthese, Analyse und Anwendung komplexer organischer Moleküle in realen Szenarien zu verstehen .
Wirkmechanismus
Target of Action
Related compounds such as piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid are known to interact with the gaba a receptor , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
For instance, piperidin-4-ylphosphinic acid and its analogues are known to interact with the GABA A receptor, modulating its activity .
Biochemical Pathways
Given the potential interaction with the gaba a receptor, it is plausible that it may influence gabaergic neurotransmission, affecting downstream processes such as neuronal excitability and synaptic transmission .
Result of Action
Based on the potential interaction with the gaba a receptor, it may modulate neuronal excitability and synaptic transmission, potentially leading to changes in neural function and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol . .
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h7,10-11,14,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFLXRBORWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CCNCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



